molecular formula C18H29N5O2 B12303472 tert-Butyl 2-(4-(methylamino)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-yl)piperidine-1-carboxylate

tert-Butyl 2-(4-(methylamino)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-yl)piperidine-1-carboxylate

Cat. No.: B12303472
M. Wt: 347.5 g/mol
InChI Key: WJXGWGQJJFQWKI-UHFFFAOYSA-N
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Description

tert-Butyl 2-(4-(methylamino)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-yl)piperidine-1-carboxylate is a complex organic compound that belongs to the class of piperidine derivatives. This compound is characterized by its unique structure, which includes a piperidine ring, a pyrimidine ring, and a tert-butyl ester group. It is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 2-(4-(methylamino)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-yl)piperidine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Pyrimidine Ring: The pyrimidine ring is introduced through a condensation reaction with suitable reagents.

    Attachment of the Methylamino Group: The methylamino group is introduced via a nucleophilic substitution reaction.

    Formation of the tert-Butyl Ester Group: The tert-butyl ester group is formed through esterification using tert-butyl alcohol and an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 2-(4-(methylamino)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-yl)piperidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the methylamino group or the piperidine ring.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Methylamine in ethanol.

    Hydrolysis: Hydrochloric acid or sodium hydroxide in water.

Major Products Formed

    Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Formation of reduced derivatives with hydrogen addition.

    Substitution: Formation of substituted derivatives with new functional groups replacing existing ones.

    Hydrolysis: Formation of the corresponding carboxylic acid and tert-butyl alcohol.

Scientific Research Applications

tert-Butyl 2-(4-(methylamino)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-yl)piperidine-1-carboxylate has several scientific research applications, including:

    Medicinal Chemistry: It is used as a lead compound in the development of new drugs targeting various diseases.

    Biological Studies: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Chemical Biology: It is used as a probe to study biological pathways and molecular interactions.

    Industrial Applications: The compound is used in the synthesis of other complex organic molecules and as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of tert-Butyl 2-(4-(methylamino)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-yl)piperidine-1-carboxylate involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound may exert its effects by binding to these targets and modulating their activity, leading to therapeutic outcomes.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 4-(4-(aminomethyl)phenyl)piperidine-1-carboxylate
  • tert-Butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine-1-carboxylate
  • N-(tert-Butyl)-3-((5-methyl-2-((4-(4-methylpiperazin-1-yl)phenyl)amino)pyrimidin-4-yl)amino)benzenesulfonamide

Uniqueness

tert-Butyl 2-(4-(methylamino)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-yl)piperidine-1-carboxylate is unique due to its specific structural features, including the combination of a piperidine ring, a pyrimidine ring, and a tert-butyl ester group. This unique structure contributes to its distinct biological activities and potential therapeutic applications, setting it apart from other similar compounds.

Properties

Molecular Formula

C18H29N5O2

Molecular Weight

347.5 g/mol

IUPAC Name

tert-butyl 2-[4-(methylamino)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-yl]piperidine-1-carboxylate

InChI

InChI=1S/C18H29N5O2/c1-18(2,3)25-17(24)23-10-6-5-7-14(23)16-21-13-8-9-20-11-12(13)15(19-4)22-16/h14,20H,5-11H2,1-4H3,(H,19,21,22)

InChI Key

WJXGWGQJJFQWKI-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCCCC1C2=NC3=C(CNCC3)C(=N2)NC

Origin of Product

United States

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